N-{3-[([1,1'-biphenyl]-4-ylcarbonyl)(methyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide
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Overview
Description
N-{3-[([1,1'-biphenyl]-4-ylcarbonyl)(methyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide is a complex organic compound that features a quinazoline core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[([1,1'-biphenyl]-4-ylcarbonyl)(methyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the biphenyl-4-ylcarbonyl intermediate: This step involves the coupling of biphenyl with a carbonyl source under conditions such as Suzuki-Miyaura coupling, which utilizes palladium catalysts and boron reagents.
Introduction of the methylamino group: The intermediate is then reacted with a methylamine source under controlled conditions to introduce the methylamino functionality.
Formation of the quinazoline core:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-{3-[([1,1'-biphenyl]-4-ylcarbonyl)(methyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline core, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or neutral conditions.
Major Products
Oxidation: Quinazoline N-oxides and related derivatives.
Reduction: Reduced quinazoline derivatives with altered electronic properties.
Substitution: Substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
N-{3-[([1,1'-biphenyl]-4-ylcarbonyl)(methyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of kinases and other regulatory proteins.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-{3-[([1,1'-biphenyl]-4-ylcarbonyl)(methyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating various cellular pathways. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and other therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[(biphenyl-4-ylcarbonyl)(methyl)amino]propyl}-4-oxo-3,4-dihydroquinazoline-2-carboxamide
- N-{3-[(biphenyl-4-ylcarbonyl)(methyl)amino]propyl}-4-methoxyquinazoline-2-carboxamide
Uniqueness
N-{3-[([1,1'-biphenyl]-4-ylcarbonyl)(methyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide is unique due to the presence of the hydroxy group at the quinazoline core, which can significantly influence its biological activity and binding affinity to molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its specific pharmacological properties.
Properties
CAS No. |
1119416-20-4 |
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Molecular Formula |
C26H24N4O3 |
Molecular Weight |
440.5g/mol |
IUPAC Name |
N-[3-[methyl-(4-phenylbenzoyl)amino]propyl]-4-oxo-3H-quinazoline-2-carboxamide |
InChI |
InChI=1S/C26H24N4O3/c1-30(26(33)20-14-12-19(13-15-20)18-8-3-2-4-9-18)17-7-16-27-25(32)23-28-22-11-6-5-10-21(22)24(31)29-23/h2-6,8-15H,7,16-17H2,1H3,(H,27,32)(H,28,29,31) |
InChI Key |
HVHPRFXZPOPVBV-UHFFFAOYSA-N |
SMILES |
CN(CCCNC(=O)C1=NC2=CC=CC=C2C(=O)N1)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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